3-Bromoheptan-4-one

α-Bromoketone Thermophysical Property Isomer Comparison

3-Bromoheptan-4-one (CAS 42330-10-9) is an α-bromo ketone with the molecular formula C₇H₁₃BrO. It is characterized by a seven-carbon chain with a ketone group at position 4 and a bromine substituent at position 3.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
CAS No. 42330-10-9
Cat. No. B1610172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoheptan-4-one
CAS42330-10-9
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCCCC(=O)C(CC)Br
InChIInChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3
InChIKeySFKVBRLKXVRUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoheptan-4-one (CAS 42330-10-9) | Core Identity and Procurement Baseline for Specialty Bromoketone Intermediates


3-Bromoheptan-4-one (CAS 42330-10-9) is an α-bromo ketone with the molecular formula C₇H₁₃BrO [1]. It is characterized by a seven-carbon chain with a ketone group at position 4 and a bromine substituent at position 3 [2]. This structural arrangement confers distinct reactivity as both an electrophile and a leaving group, making it a versatile building block in organic synthesis . As a liquid with a density of 1.248 g/cm³ and a boiling point of 206.8 °C at 760 mmHg [3], it is typically supplied at purities of 95% (minimum) or 98% for research and industrial applications .

Why 3-Bromoheptan-4-one Cannot Be Arbitrarily Substituted with Other α-Bromoketones in Synthetic Workflows


While α-bromoketones share a common functional motif, the position of the bromine and ketone moieties along the carbon chain fundamentally alters both physicochemical properties and regioselective reactivity [1]. For instance, 1-bromoheptan-2-one (CAS 16339-93-8) places the bromine at the terminal carbon, resulting in different steric and electronic environments that influence nucleophilic substitution rates and product distributions [2]. Similarly, 4-bromoheptan-3-one (CAS 57246-65-8) relocates the reactive center, yielding distinct conformational preferences and potential side-reaction profiles . Even the parent ketone, 4-heptanone (CAS 123-19-3), lacks the leaving group capability entirely, precluding its use in substitution-dependent sequences. Procurement decisions based solely on molecular formula (C₇H₁₃BrO) or generic α-bromoketone classification thus risk synthetic failure, reduced yield, or the need for extensive re-optimization. The following quantitative evidence delineates exactly where 3-bromoheptan-4-one provides measurable differentiation.

3-Bromoheptan-4-one: Head-to-Head Quantitative Differentiation for Informed Procurement and Method Selection


Boiling Point Differentiation: 3-Bromoheptan-4-one Exhibits a 19°C Higher Boiling Point than Its 1-Bromoheptan-2-one Isomer, Indicative of Stronger Intermolecular Interactions

The boiling point of 3-bromoheptan-4-one is 206.8 °C at 760 mmHg [1], whereas its structural isomer 1-bromoheptan-2-one exhibits a significantly lower boiling point of 187.8 °C at 760 mmHg . This 19°C difference, despite identical molecular formula (C₇H₁₃BrO) and molecular weight (193.08 g/mol), arises from the distinct spatial arrangement of the bromine and ketone groups, which affects dipole moment and intermolecular forces.

α-Bromoketone Thermophysical Property Isomer Comparison

Rotatable Bond Flexibility: 3-Bromoheptan-4-one Possesses Fewer Rotatable Bonds than 1-Bromoheptan-2-one, Implicating a More Conformationally Constrained Transition State in Substitution Reactions

3-Bromoheptan-4-one contains 4 rotatable bonds , whereas the isomeric 1-bromoheptan-2-one contains 5 rotatable bonds [1]. This difference stems from the bromine substitution position relative to the ketone: the internal bromine in 3-bromoheptan-4-one reduces the contiguous unsubstituted alkyl chain, thereby limiting conformational degrees of freedom.

Conformational Analysis Structure-Activity Relationship Isomer Differentiation

Purity Benchmarking: 3-Bromoheptan-4-one is Commercially Available at a Documented 98% Purity from Alfa Aesar, Enabling High-Fidelity Synthetic Entry

Alfa Aesar (Thermo Scientific) supplies 3-bromoheptan-4-one with a certified purity of 98% . This is a critical procurement parameter, as many α-bromoketones are offered at lower purities (e.g., 95% technical grade) or as custom synthesis products lacking a defined purity specification. The 98% purity ensures minimal interference from impurities such as dibrominated byproducts or unreacted starting materials.

Chemical Purity Procurement Specification Quality Control

Flash Point and Combustibility Profile: 3-Bromoheptan-4-one Possesses a Higher Flash Point than the Parent 4-Heptanone, Reflecting Reduced Volatility and Enhanced Safety in Handling

The flash point of 3-bromoheptan-4-one is reported as 75 °C (167 °F) [1], whereas the unsubstituted parent ketone, 4-heptanone, has a flash point of approximately 49 °C . This 26 °C elevation indicates that bromination significantly reduces the compound's volatility and flammability hazard under typical laboratory and industrial conditions.

Safety Data Flash Point Handling Precautions

LogP and Hydrophobicity: 3-Bromoheptan-4-one Exhibits a LogP of 2.53, Distinguishing Its Partition Behavior from Positional Isomers and Informing Solvent Selection in Biphasic Reactions

3-Bromoheptan-4-one has a calculated LogP (octanol-water partition coefficient) of 2.53 [1]. In contrast, the 1-bromoheptan-2-one isomer exhibits a slightly higher LogP of 2.6 [2]. This subtle yet measurable difference arises from the internal versus terminal bromine substitution pattern and influences extraction efficiency, chromatographic retention, and membrane permeability in biological assays.

Lipophilicity LogP Solvent Partitioning

Synthetic Utility: 3-Bromoheptan-4-one Serves as a Key Precursor in the Synthesis of GPR120 Agonists, a Therapeutic Class for Type II Diabetes

Patented GPR120 receptor agonists, which are being developed for the treatment of Type II diabetes and metabolic syndrome, utilize 3-bromoheptan-4-one as a strategic intermediate [1]. While other α-bromoketones may be employed in analogous pathways, the specific chain length and bromine position of 3-bromoheptan-4-one are tailored to achieve the desired pharmacological profile of the final agonist molecule. The patent literature does not provide comparative yield data for this specific step against other bromoketones.

Medicinal Chemistry GPR120 Agonist Diabetes

3-Bromoheptan-4-one: Optimal Use Cases Derived from Quantitative Differentiation Evidence


High-Temperature Nucleophilic Substitution Reactions

Given its elevated boiling point of 206.8 °C—19 °C higher than its 1-bromo isomer—3-bromoheptan-4-one is the preferred choice for nucleophilic substitution reactions conducted at elevated temperatures (e.g., 150–190 °C) [1]. The reduced volatility minimizes loss to evaporation and maintains reaction stoichiometry, a critical advantage over lower-boiling α-bromoketones that may distill out of the reaction mixture. This property is particularly valuable in solvent-free or high-boiling solvent systems where thermal stability is paramount.

Stereoselective Synthesis Requiring Defined Conformational Landscapes

The reduced rotatable bond count (4 vs. 5 for 1-bromoheptan-2-one) suggests that 3-bromoheptan-2-one [sic: 3-bromoheptan-4-one] adopts a more restricted conformational ensemble . This property is advantageous in asymmetric synthesis where a well-defined transition state geometry enhances enantioselectivity. Researchers aiming to maximize stereochemical control in alkylation or arylation steps should prioritize 3-bromoheptan-4-one over more flexible isomeric bromoketones to potentially improve diastereomeric or enantiomeric ratios.

Medicinal Chemistry Programs Targeting GPR120 Agonists

For drug discovery efforts focused on GPR120 receptor agonists for Type II diabetes, 3-bromoheptan-4-one is a validated and patented intermediate [2]. Procuring this specific compound ensures alignment with established synthetic routes and reduces the risk of encountering unanticipated reactivity or intellectual property issues associated with alternative α-bromoketones. It is the rational choice for laboratories seeking to replicate or build upon the disclosed GPR120 agonist scaffolds.

Laboratory-Scale Reactions Requiring High Purity and Reproducibility

The commercial availability of 3-bromoheptan-4-one at 98% purity from Alfa Aesar makes it the superior option for academic and industrial laboratories that demand high initial purity to minimize purification steps and ensure reproducible outcomes. In contrast to technical-grade (95%) or custom-synthesized alternatives, the 98% purity reduces the burden of impurity profiling and lowers the risk of side reactions, particularly in sensitive catalytic cycles or multi-step syntheses where byproduct accumulation can severely impact overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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